molecular formula C6Br3F3 B1581980 Benzene, 1,3,5-tribromo-2,4,6-trifluoro- CAS No. 2368-49-2

Benzene, 1,3,5-tribromo-2,4,6-trifluoro-

Cat. No. B1581980
CAS RN: 2368-49-2
M. Wt: 368.77 g/mol
InChI Key: QKWXXOBRXUWWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzene, 1,3,5-tribromo-2,4,6-trifluoro-” is a chemical compound with the formula C6Br3F3 . It has a molecular weight of 368.771 . This compound is part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “Benzene, 1,3,5-tribromo-2,4,6-trifluoro-” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6Br3F3/c7-1-4(10)2(8)6(12)3(9)5(1)11 .

Scientific Research Applications

Organic Synthesis

1,3,5-Tribromo-2,4,6-trifluorobenzene is a valuable compound in organic synthesis. It serves as a versatile intermediate for the preparation of various organic molecules. Its high reactivity due to the presence of bromine and fluorine atoms allows for selective substitutions, making it ideal for constructing complex molecular architectures. For instance, it can undergo palladium-catalyzed coupling reactions to form biaryl structures, which are prevalent in many pharmaceuticals .

Materials Science

In the field of materials science, this compound is used to modify the properties of polymers and other materials. The incorporation of 1,3,5-tribromo-2,4,6-trifluorobenzene into polymers can enhance their thermal stability and flame retardancy. Additionally, its use in the development of organic semiconductors for electronic devices has been explored due to its potential to improve charge transport properties .

Analytical Chemistry

This compound finds applications in analytical chemistry as a standard or reference material. Its distinct spectral properties, such as in NMR and mass spectrometry, make it a suitable compound for calibration and method development. It can help in the accurate determination of complex mixtures and in the study of reaction mechanisms .

Medicinal Chemistry

In medicinal chemistry, 1,3,5-tribromo-2,4,6-trifluorobenzene can be used as a building block for the synthesis of biologically active molecules. Its halogen atoms are often used in halogen bonding interactions within biological targets, which can be crucial for the activity of potential drug candidates .

Environmental Science

The environmental impact of halogenated compounds is a significant area of study. 1,3,5-tribromo-2,4,6-trifluorobenzene can be used as a model compound to study the environmental fate of brominated and fluorinated aromatics. Research in this area can lead to better understanding and mitigation of the effects of such compounds on ecosystems .

Pharmaceutical Intermediates

As an intermediate in pharmaceutical synthesis, 1,3,5-tribromo-2,4,6-trifluorobenzene is used to introduce bromine and fluorine atoms into drug molecules. These atoms can significantly affect the pharmacokinetics and pharmacodynamics of drugs, influencing their absorption, distribution, metabolism, and excretion (ADME) properties .

properties

IUPAC Name

1,3,5-tribromo-2,4,6-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br3F3/c7-1-4(10)2(8)6(12)3(9)5(1)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWXXOBRXUWWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)F)Br)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178346
Record name Benzene, 1,3,5-tribromo-2,4,6-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1,3,5-tribromo-2,4,6-trifluoro-

CAS RN

2368-49-2
Record name Benzene, 1,3,5-tribromo-2,4,6-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002368492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3,5-tribromo-2,4,6-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-TRIBROMO-2,4,6-TRIFLUORO-BENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1,3,5-tribromo-2,4,6-trifluoro-
Reactant of Route 2
Reactant of Route 2
Benzene, 1,3,5-tribromo-2,4,6-trifluoro-
Reactant of Route 3
Benzene, 1,3,5-tribromo-2,4,6-trifluoro-
Reactant of Route 4
Reactant of Route 4
Benzene, 1,3,5-tribromo-2,4,6-trifluoro-
Reactant of Route 5
Reactant of Route 5
Benzene, 1,3,5-tribromo-2,4,6-trifluoro-
Reactant of Route 6
Benzene, 1,3,5-tribromo-2,4,6-trifluoro-

Q & A

Q1: How does the presence of both bromine and fluorine atoms in 1,3,5-tribromo-2,4,6-trifluorobenzene influence its interactions with other molecules?

A1: The combination of bromine and fluorine atoms in 1,3,5-tribromo-2,4,6-trifluorobenzene plays a crucial role in its intermolecular interactions. Research [] has shown that this compound can participate in both π-hole...π bonding and σ-hole...π bonding with acceptor molecules like acenaphthene. The specific type of bonding depends on the halogen atoms involved. For instance, the bromine atoms primarily engage in σ-hole...π bonding, while the fluorine atoms tend to participate in π-hole...π bonding. This unique combination of interactions allows for the fine-tuning of cocrystal luminescent properties, as demonstrated by the varying phosphorescence and delayed fluorescence observed with different bonding patterns.

Q2: What makes 1,3,5-tribromo-2,4,6-trifluorobenzene a promising candidate for improving the performance of organic solar cells (OSCs)?

A2: 1,3,5-tribromo-2,4,6-trifluorobenzene possesses a unique balance of properties that make it a valuable additive in OSC fabrication []. Its melting and boiling points, dictated by the specific combination of fluorine and bromine atoms, fall within a range that allows for optimal volatility during the OSC fabrication process. This "Goldilocks" volatility ensures efficient morphology optimization without negatively impacting the active layer. Furthermore, the molecule exhibits strong intermolecular interactions with common OSC blend components, facilitating more ordered molecular packing and favorable morphology, ultimately leading to improved power conversion efficiencies.

Q3: Are there any computational studies that shed light on the structural properties of 1,3,5-tribromo-2,4,6-trifluorobenzene?

A3: While a comprehensive Density Functional Theory (DFT) analysis specifically focusing on 1,3,5-tribromo-2,4,6-trifluorobenzene is yet to be published, research exists on similar halogenated benzene derivatives []. These studies employ DFT calculations to explore the molecular structures and vibrational spectra of these compounds, providing valuable insights into their bonding characteristics, vibrational modes, and other physicochemical properties. Applying similar computational approaches to 1,3,5-tribromo-2,4,6-trifluorobenzene could offer a deeper understanding of its structure-property relationships and guide further research on its applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.